molecular formula C8H8ClNO3S B13130946 6-Cyclopropoxypyridine-3-sulfonylchloride

6-Cyclopropoxypyridine-3-sulfonylchloride

Cat. No.: B13130946
M. Wt: 233.67 g/mol
InChI Key: IMCWLRHYNVFCHH-UHFFFAOYSA-N
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Description

6-Cyclopropoxypyridine-3-sulfonylchloride is a chemical compound with the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclopropoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is typically carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the pyridine-3-sulfonyl chloride .

Another method involves the use of a microchannel reactor. In this process, 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite are used to rapidly complete diazotization in the microchannel reactor. The resulting diazonium salt solution, which is highly stable, is then mixed with an organic solution containing thionyl chloride to obtain pyridine-3-sulfonyl chloride .

Industrial Production Methods

The industrial production of pyridine-3-sulfonyl chloride can be achieved using the methods mentioned above. The use of microchannel reactors is particularly advantageous for industrial production due to the mild reaction conditions, good safety profile, simple operation, and high yield .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropoxypyridine-3-sulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction of this compound with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

6-Cyclopropoxypyridine-3-sulfonylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclopropoxypyridine-3-sulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify other molecules, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropoxypyridine-3-sulfonylchloride is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

6-cyclopropyloxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO3S/c9-14(11,12)7-3-4-8(10-5-7)13-6-1-2-6/h3-6H,1-2H2

InChI Key

IMCWLRHYNVFCHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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